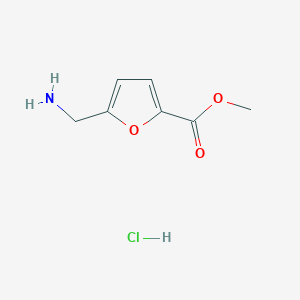

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves complex chemical reactions, including the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate obtained from 5-bromoindole as raw material, confirmed through various spectroscopic methods (Li-xue Ma et al., 2023). Another method described involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method for synthesizing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (S. Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid has been elucidated using X-ray single crystal diffraction, revealing insights into their physicochemical properties through DFT-optimized structures (Li-xue Ma et al., 2023). These analyses highlight the compound's electrostatic potential and frontier molecular orbitals, underscoring its significance in pharmaceutical applications.

Chemical Reactions and Properties

Research on derivatives of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid includes the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Yukako Saito et al., 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and molecular conformation, of related compounds have been thoroughly investigated, demonstrating the compound's stability and conformational behavior in solid state. These properties are crucial for understanding the compound's behavior in various chemical reactions and its application in synthesis (Li-xue Ma et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid derivatives are characterized by their reactivity in various chemical reactions. This includes their use as intermediates in the synthesis of complex molecules and their role in facilitating tert-butoxycarbonylation reactions, indicating their versatility and utility in organic synthesis (Yukako Saito et al., 2006).

Aplicaciones Científicas De Investigación

Novel Tert-butoxycarbonylation Reagents and Chemoselectivity

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid plays a crucial role in synthetic chemistry, particularly as a novel tert-butoxycarbonylation reagent. For instance, the compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates efficacy as a tert-butoxycarbonylation agent for a variety of substrates, including phenols, aromatic and aliphatic amines, and aromatic carboxylic acids, without necessitating a base. This reagent enables high-yield, chemoselective reactions under mild conditions, marking a significant advancement in the tert-butoxycarbonylation methodology (Saito, Ouchi, & Takahata, 2006; Ouchi, Saito, Yamamoto, & Takahata, 2002).

Asymmetric Synthesis Applications

The compound also finds application in the asymmetric synthesis of significant derivatives. For example, the asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, utilizing (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been developed starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, showcasing the compound's versatility in synthesizing enantiomerically pure derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).

Deprotection Strategies

Significant research has also focused on the deprotection of the tert-butoxycarbonyl (Boc) group, an essential step in the synthesis of amines and amino acids. A novel method involving silica gel in refluxing toluene for the deprotection of N-Boc groups has been reported, providing a simple and efficient alternative to traditional deprotection methods. This approach allows for the high-yield deprotection of N-Boc protected indoline and benzylamine, underscoring the method's efficiency and broad applicability (Min, 2007).

Safety And Hazards

Direcciones Futuras

The future directions for this compound involve its potential use in peptide synthesis. The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in peptide synthesis could be expanded, and these could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Propiedades

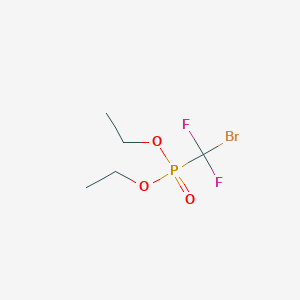

IUPAC Name |

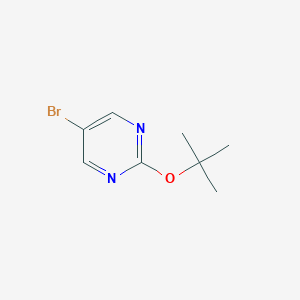

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)